Pivaloyl chloride

概述

描述

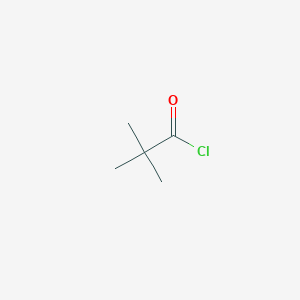

Pivaloyl chloride (2,2-dimethylpropanoyl chloride) is a branched aliphatic acyl chloride with the molecular formula C₅H₉ClO and a molecular weight of 120.58 g/mol . Its structure features a bulky tert-butyl group adjacent to the reactive carbonyl chloride moiety, which confers unique steric and electronic properties. This compound is widely used in organic synthesis as an acylating agent, particularly for regioselective protection of hydroxyl groups in carbohydrates, alcohols, and phenols . Its stability under acidic conditions and resistance to hydrolysis (compared to linear acyl chlorides) make it valuable in multistep synthetic pathways, such as the synthesis of prodrugs, glycosides, and bioactive molecules .

准备方法

Synthetic Routes and Reaction Conditions: Pivaloyl chloride can be synthesized through several methods:

Reaction with Phosphorus Pentachloride: The traditional method involves reacting pivalic acid with phosphorus pentachloride.

Chlorination of Pivalic Acid: Another method involves the chlorination of pivalic acid using phosphorus trichloride.

Industrial Production: Industrially, this compound is produced by reacting isobutanol or tert-butanol with formic acid to synthesize pivalic acid, which is then chlorinated to form this compound.

化学反应分析

Pivaloyl chloride undergoes several types of chemical reactions:

Substitution Reactions: It reacts with alcohols and amines to form esters and amides, respectively.

Hydrolysis: In the presence of water, this compound hydrolyzes to form pivalic acid.

Derivatization: It is used as a derivatization agent for parabens in various analytical applications.

Common Reagents and Conditions:

Alcohols and Amines: These reagents are commonly used in substitution reactions with this compound to form esters and amides.

Water: Hydrolysis of this compound occurs readily in the presence of water.

Major Products:

Esters and Amides: Formed from substitution reactions with alcohols and amines.

Pivalic Acid: Formed from hydrolysis.

科学研究应用

Pharmaceutical Applications

Pivaloyl chloride serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its ability to acylate alcohols and amines makes it valuable for creating active pharmaceutical ingredients (APIs). Some notable applications include:

- Synthesis of Antimicrobial Agents : this compound has been utilized to synthesize derivatives of thiourea that exhibit antimicrobial properties. For example, studies have shown that this compound can be reacted with various amines to produce thiourea derivatives that inhibit bacterial growth .

- Derivatization Agent : It has been employed as a derivatization agent for parabens, enhancing their detection in analytical chemistry. This method involves simultaneous derivatization and extraction techniques to analyze personal care products effectively .

Agrochemical Applications

In agriculture, this compound is used in the development of agrochemicals, particularly in the synthesis of herbicides and insecticides. Its reactivity allows for the modification of existing compounds to improve efficacy and reduce environmental impact.

- Crop Protection : this compound is incorporated into formulations aimed at protecting crops from pests and diseases. It acts as an intermediate in the synthesis of various agrochemical agents that target specific agricultural challenges .

Organic Synthesis

This compound is widely used in organic synthesis due to its versatility as an acylating agent. It facilitates the formation of complex organic molecules through various reactions.

- Regioselective Acylation : Research has demonstrated that this compound can be used for regioselective acylation of hexopyranosides, which are important for synthesizing glycosides and other carbohydrate derivatives .

- Synthesis of Bioactive Compounds : In synthetic organic chemistry, this compound is involved in multi-component reactions that yield bioactive heterocycles. These compounds have potential applications in drug development and bioimaging .

Case Studies and Research Findings

Several studies illustrate the applications of this compound across different domains:

作用机制

The mechanism of action of pivaloyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively . The molecular targets and pathways involved include the formation of acyl intermediates, which then react with nucleophiles to form the final products .

相似化合物的比较

Comparison with Similar Acyl Chlorides

Pivaloyl chloride is often compared to other acyl chlorides, such as acetyl chloride , benzoyl chloride , valeroyl chloride , and chloroformates , in terms of reactivity, steric effects, and synthetic utility. Below is a detailed analysis:

Steric Hindrance and Reactivity

*Yields vary based on substrate and reaction conditions.

- Steric Effects: The tert-butyl group in this compound imposes significant steric hindrance, limiting its reactivity toward bulky alcohols or phenols. For example, reaction with 2-phenylpropan-2-ol yields only 20% ester due to steric clashes . In contrast, acetyl chloride (low steric hindrance) reacts efficiently with both primary and secondary alcohols .

- Electronic Effects : The electron-donating tert-butyl group reduces the electrophilicity of the carbonyl carbon, making this compound less reactive than acetyl chloride in nucleophilic acyl substitutions. However, this electronic deactivation is offset by its stability, which prevents side reactions like hydrolysis .

Regioselectivity in Protection Reactions

This compound excels in regioselective acylation of polyols, particularly in carbohydrate chemistry:

- In D-mannose, it selectively protects equatorial hydroxyl groups (e.g., C3 and C6 positions) over axial ones, achieving 59% yield of the tetra-pivaloylated product at 35°C .

- Acetyl chloride, by contrast, exhibits lower selectivity due to its smaller size and higher reactivity, often requiring precise temperature control (−10°C) to avoid over-acylation .

Stability and Deprotection

- Stability : Pivaloyl esters are highly resistant to acidic and basic hydrolysis, making them ideal for protecting hydroxyl groups during harsh reaction conditions (e.g., glycosylation or iodination) .

- Deprotection Challenges : While acetyl and benzoyl esters are easily cleaved with NaOH or MeOH, pivaloyl groups require stronger conditions, such as prolonged treatment with sodium methoxide .

Key Research Findings

Mechanistic Insights

- In superacidic media (e.g., AlCl₃), this compound generates a reactive pivaloyl cation-AlCl₃ complex , which undergoes hydride abstraction to form methyl isopropyl ketone. This contrasts with acetyl chloride, which forms less stable carbocations .

- N-Acylpyridinium Ion Formation : this compound reacts with pyridine derivatives in the presence of silyl triflates to generate N-acylpyridinium ions, a key intermediate in nucleophilic substitutions .

Limitations

- Steric Failures : In coumarin synthesis, pivaloyl-protected iodo-compounds fail to hydrolyze due to combined steric (three methoxy groups) and electronic effects at the ortho position .

- Catalyst Demand : Introducing pivaloyl groups to sterically congested scaffolds (e.g., α3β-1) requires 120 equivalents of this compound, far exceeding amounts needed for acetyl chloride .

生物活性

Pivaloyl chloride, also known as 2,2-dimethylpropanoyl chloride, is a versatile acyl chloride used extensively in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its biological activity has been a subject of research due to its potential applications in drug development and its effects on various biological systems.

This compound is characterized by its pungent odor and reactivity as an acyl chloride. It is primarily synthesized from pivalic acid through chlorination processes, often using reagents like thionyl chloride or phosphorus pentachloride. The compound serves as an important building block in the synthesis of various pharmaceuticals, including antibiotics and anti-inflammatory agents.

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibition capabilities of compounds derived from this compound. For instance, a synthesized compound involving pivaloyl isothiocyanate exhibited significant inhibitory activity against several enzymes:

- Acetylcholinesterase (AChE) : Approximately 85% inhibition .

- Butyrylcholinesterase (BChE) : Approximately 85% inhibition .

- Urease : Approximately 73.8% inhibition .

- Alpha-amylase : Approximately 57.9% inhibition .

Molecular docking studies indicated strong interactions with AChE and BChE, with binding energies of -7.5 and -7.6 kcal/mol, respectively .

Toxicological Studies

This compound has been shown to exhibit acute toxicity in animal studies. An inhalation toxicity study conducted on rats revealed:

- Concentration Levels : Rats were exposed to varying concentrations (1.14 to 5.15 mg/l) for one hour.

- Observations : Symptoms included respiratory distress, weight loss, and necropsy findings such as pale lungs and internal bleeding.

- Mortality Rates : Significant mortality was observed at higher concentrations, with some animals exhibiting severe lung pathology .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound derivatives. Various studies have tested these compounds against different bacterial strains:

| Compound Type | Bacterial Strains Tested | Activity Observed |

|---|---|---|

| Acyl thiourea derivatives | Gram-positive: Micrococcus luteus, Staphylococcus aureus | Significant inhibition |

| Acyl thiourea derivatives | Gram-negative: Salmonella typhimurium, Bordetella bronchiseptica | Moderate inhibition |

| Fungal cultures | Aspergillus niger, Mucor species | Antifungal activity observed |

The compounds demonstrated notable antioxidant, cytotoxic, antibacterial, and antifungal activities .

Case Studies

-

Synthesis of β-lactams :

This compound has been utilized in the synthesis of β-lactam antibiotics, which are crucial in treating bacterial infections. The process involves the reaction of this compound with carboxylic acids to form intermediates that lead to high-yield β-lactam products with significant antibacterial activity against both Gram-positive and Gram-negative bacteria . -

Development of Insecticides :

In agrochemical applications, this compound derivatives have been developed into effective insecticides. These compounds have shown promising results in controlling pest populations while minimizing environmental impact .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing pivaloyl chloride, and what mechanistic considerations guide these methods?

this compound is commonly synthesized via two primary routes:

- Reaction of pivalic acid with phosgene : This method produces high yields but requires stringent safety protocols due to phosgene's extreme toxicity. The reaction proceeds through the formation of a mixed anhydride intermediate, followed by chloride substitution .

- PCl₅-mediated acylation : Pivalic acid reacts with phosphorus pentachloride (PCl₅) under anhydrous conditions. The reaction is exothermic and requires controlled temperatures (0–5°C) to avoid side reactions like HCl elimination . Mechanistically, both routes involve activating the carboxylic acid to facilitate nucleophilic chloride displacement.

Q. What safety protocols are critical when handling this compound in laboratory settings, and how do its toxicity profiles inform these measures?

Key safety measures include:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and a full-face respirator (N99/P2) to prevent inhalation of vapors or contact with skin/eyes .

- Ventilation : Work in a fume hood with local exhaust to mitigate exposure to corrosive HCl fumes released during hydrolysis .

- Toxicity considerations : Acute toxicity data (oral LD₅₀: 638 mg/kg in rats; inhalation LC₅₀: 1.43–1.64 mg/L/4h in rats) necessitate strict exposure limits. Chronic exposure risks include respiratory and dermal irritation .

Q. How is this compound employed as an acylating agent in nucleophilic substitutions, and what experimental parameters ensure optimal yields?

this compound is widely used for O- and N-acylation due to its bulky tert-butyl group, which minimizes over-reaction. Key parameters:

- Solvent selection : Use aprotic solvents (e.g., acetonitrile, pyridine) to stabilize the acyl chloride intermediate and prevent hydrolysis .

- Temperature control : Reactions are typically conducted at 0–25°C to balance reactivity and stability of intermediates .

- Stoichiometry : Use 1.0–1.2 equivalents of this compound to avoid excess reagent, which can lead to side reactions with nucleophilic backbones (e.g., in peptide synthesis) .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselective acylation of polyhydroxy compounds like sugars using this compound?

Regioselectivity in carbohydrate chemistry is governed by:

- Steric hindrance : Bulky pivaloyl groups preferentially acylate primary hydroxyls (e.g., C6 in galactose) over secondary or tertiary positions .

- Electronic effects : Electron-rich hydroxyls (e.g., equatorial OH groups adjacent to axial substituents) react faster due to enhanced nucleophilicity . Example: Pivaloylation of D-mannose yields a 1,3,4,6-tetra-O-pivaloyl derivative (59% yield) under mild conditions (35°C, pyridine), exploiting the accessibility of primary and equatorial OH groups .

Q. What strategies can mitigate side reactions when using this compound in peptide nucleic acid synthesis, particularly with amine-rich backbones?

Side reactions (e.g., acylation of backbone amines) can be minimized by:

- Pre-activation : Generate mixed anhydrides at low temperatures (0°C) to stabilize reactive intermediates before coupling .

- Alternative coupling reagents : Combine this compound with TSTU (tetramethyl-O-(succinimidyl)uronium tetrafluoroborate) to improve selectivity for carboxylate activation over undesired amine acylation .

- Solvent optimization : Use partially aqueous systems to quench excess reagent post-activation .

Q. What analytical techniques are most effective for characterizing this compound-mediated acylation products, and how do spectral data confirm structural assignments?

- NMR spectroscopy : Key signals include a singlet at δ 1.38 ppm (tert-butyl protons) and downfield shifts of acylated hydroxyl protons (e.g., H-5' in thymidine derivatives shifts to δ 4.41 ppm) .

- IR spectroscopy : Acyl C=O stretches appear at ~1690 cm⁻¹, while hydroxyl stretches (if unreacted) are observed at 3410–3535 cm⁻¹ .

- Mass spectrometry : Molecular ion peaks (e.g., [M+1]⁺ at m/z 327.31 for 5'-O-pivaloylthymidine) confirm molecular weight and purity .

Q. How does this compound’s thermal stability impact its use in exothermic reactions, and what engineering controls prevent hazardous decomposition?

属性

IUPAC Name |

2,2-dimethylpropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c1-5(2,3)4(6)7/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSFQJZRHXAUGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Record name | TRIMETHYLACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1646 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027529 | |

| Record name | 2,2-Dimethylpropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trimethylacetyl chloride appears as colorless fuming liquid with a pungent odor. Very toxic by inhalation, ingestion or skin absorption. Fumes irritate the eyes and mucous membranes. Corrosive to most metals and tissue., Liquid, Colorless to yellow liquid with a pungent odor; [CHEMINFO MSDS] | |

| Record name | TRIMETHYLACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1646 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanoyl chloride, 2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylacetyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1630 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

105-106 °F | |

| Record name | Trimethylacetyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1630 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

48 °F | |

| Record name | Trimethylacetyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1630 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.18 [mmHg] | |

| Record name | Trimethylacetyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1630 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3282-30-2 | |

| Record name | TRIMETHYLACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1646 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pivaloyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3282-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pivaloyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003282302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyl acetyl chloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/trimethylacetyl-chloride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Propanoyl chloride, 2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dimethylpropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pivaloyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIVALOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQ82J0O21T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。